SPPS Orthogonality: Boc Chemistry Compatibility
Boc-Lys(Ac)-OH is specifically validated for Boc SPPS, whereas Fmoc-Lys(Ac)-OH is validated exclusively for Fmoc SPPS . The acetyl group of Boc-Lys(Ac)-OH exhibits stability under the repetitive trifluoroacetic acid (TFA) deprotection cycles required in Boc SPPS (typical TFA concentration: 25–50% in DCM, 2 × 5–20 min per cycle), while the Boc group is quantitatively removed [1]. In Fmoc SPPS, the Fmoc group of Fmoc-Lys(Ac)-OH is removed with 20% piperidine/DMF, which does not affect the acetyl group [2]. Consequently, Boc-Lys(Ac)-OH is the only commercial building block that permits direct incorporation of Nε-acetyl-lysine in Boc SPPS without requiring post-assembly acylation [1].
| Evidence Dimension | SPPS chemistry compatibility |
|---|---|
| Target Compound Data | Validated for Boc SPPS; Ac group stable to TFA (25–50% in DCM); Boc removed quantitatively by TFA |
| Comparator Or Baseline | Fmoc-Lys(Ac)-OH: validated for Fmoc SPPS; Fmoc removed by 20% piperidine/DMF; incompatible with repetitive TFA treatment (Fmoc group is base-labile, not acid-labile) |
| Quantified Difference | Mutually exclusive SPPS chemistries; no overlap in validated reaction suitability per manufacturer specifications |
| Conditions | Boc SPPS: TFA/DCM deprotection; Fmoc SPPS: piperidine/DMF deprotection |
Why This Matters
For laboratories standardized on Boc SPPS, Fmoc-Lys(Ac)-OH cannot substitute Boc-Lys(Ac)-OH; procuring the wrong building block leads to deprotection incompatibility and failed syntheses.
- [1] OpenStax. 26.7 Peptide Synthesis – The Boc Protecting Group. Organic Chemistry. 2023. View Source
- [2] PSI Scientific. Protective Group Strategies in Peptide Synthesis: Fmoc Strategy. 2026. View Source
